molecular formula C5H3BrOSe B14703832 3-Bromoselenophene-2-carbaldehyde CAS No. 23688-04-2

3-Bromoselenophene-2-carbaldehyde

Cat. No.: B14703832
CAS No.: 23688-04-2
M. Wt: 237.95 g/mol
InChI Key: LBSSWAQNXXKKAX-UHFFFAOYSA-N
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Description

3-Bromoselenophene-2-carbaldehyde is an organoselenium compound that features a selenophene ring substituted with a bromine atom at the third position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene derivatives. One common method is the bromination of selenophene-2-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) under dark conditions to prevent unwanted side reactions . The reaction yields this compound as a white solid with a high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromoselenophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: 3-Bromoselenophene-2-carboxylic acid.

    Reduction: 3-Bromoselenophene-2-methanol.

Scientific Research Applications

3-Bromoselenophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoselenophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to the presence of the selenophene ring, which can interact with various molecular targets and pathways. For example, organoselenium compounds are known to exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene-2-carbaldehyde: Similar structure but with a sulfur atom instead of selenium.

    3-Bromofuran-2-carbaldehyde: Similar structure but with an oxygen atom instead of selenium.

    3-Bromopyrrole-2-carbaldehyde: Similar structure but with a nitrogen atom instead of selenium.

Uniqueness

3-Bromoselenophene-2-carbaldehyde is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .

Properties

CAS No.

23688-04-2

Molecular Formula

C5H3BrOSe

Molecular Weight

237.95 g/mol

IUPAC Name

3-bromoselenophene-2-carbaldehyde

InChI

InChI=1S/C5H3BrOSe/c6-4-1-2-8-5(4)3-7/h1-3H

InChI Key

LBSSWAQNXXKKAX-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1Br)C=O

Origin of Product

United States

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